molecular formula C9H6F3N3 B13669883 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B13669883
M. Wt: 213.16 g/mol
InChI Key: AHUWHNHINHHYIW-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific data on applications, mechanism of action, and research value for this exact compound is required to complete this section. 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole is a chemical compound for research use. The 1,2,4-triazole scaffold is significant in medicinal chemistry and is found in various bioactive molecules . Derivatives of 1,2,4-triazole have been reported to exhibit a wide range of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects, making them valuable scaffolds in drug discovery and development . The presence of the trifluoromethyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity, which may be explored in structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their intended applications.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-13-5-14-15-8/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUWHNHINHHYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Nitrile Imines with Trifluoroacetaldehyde Oxime Derivatives

A regioselective and efficient method involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chlorides with trifluoroacetaldehyde O-(aryl)oximes as precursors of trifluoroacetonitrile. This metal-free reaction proceeds under mild conditions, tolerating various functional groups and providing good yields of 5-trifluoromethyl-1,2,4-triazoles including the target compound with the 2-(trifluoromethyl)phenyl substituent.

  • Reaction conditions:
    • Solvent: Dichloromethane (CH₂Cl₂) preferred for optimal yield
    • Base: Triethylamine (NEt₃), 3 equivalents
    • Temperature: Room temperature
    • Time: 12 hours
  • Yields: Up to 49% isolated yield reported under optimized conditions
  • Advantages: High regioselectivity, functional group tolerance, scalability
  • Reference example: Reaction of 2-(trifluoromethyl)phenyl hydrazonyl chloride with trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime.
Parameter Condition/Value
Solvent CH₂Cl₂
Base NEt₃ (3 equiv)
Temperature Room temperature
Reaction time 12 h
Yield Up to 49%

One-Pot Synthesis from Amidines and Hydrazides

Another approach utilizes a one-pot, two-component synthesis of 1,3-disubstituted 1,2,4-triazoles starting from amidines and hydrazides or hydrazonyl chlorides in the presence of bases such as potassium carbonate (K₂CO₃). This method aligns with green chemistry principles, offering moderate to high yields (83–95%) under relatively mild conditions without requiring metal catalysts.

  • Key features:
    • Base: K₂CO₃
    • Solvent: Methanol or aqueous mixtures
    • Temperature: Reflux or moderate heating (~50°C)
    • Reaction: Stepwise cascade or direct one-pot
  • Mechanism: Formation of intermediate hydrazones followed by cyclization to the triazole ring
  • Reference: Beyzaei et al. demonstrated this method for various substituted 1,2,4-triazoles including trifluoromethyl derivatives.

Elemental Sulfur-Mediated Oxidative Cyclization

Lu and co-workers developed a metal-free oxidative cyclization method employing elemental sulfur as a traceless oxidant. This method synthesizes 5-trifluoromethyl-1,2,4-triazoles from aliphatic amines and trifluoroacetimidohydrazides, offering medium to good yields with broad substrate scope.

  • Reaction conditions:
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 80°C
    • Reaction time: 12 hours
  • Advantages: Metal-free, mild conditions, accessible reagents
  • Application: Potential for synthesizing this compound by selecting appropriate aryl amines.

Multi-Step Synthesis via Phenoxyphenyl Ketone Intermediates

A patented industrially relevant process involves synthesizing 4-halophenoxy-2-trifluoromethyl benzonitrile intermediates, which are converted to substituted phenoxyphenyl ketones. These ketones then undergo epoxidation and subsequent reaction with 1H-1,2,4-triazole under basic conditions to yield fungicidal triazole derivatives structurally related to this compound.

  • Steps:
    • Preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile (key intermediate)
    • Conversion to phenoxyphenyl ketones via organometallic reagents (e.g., Grignard reagents)
    • Epoxidation of ketones to oxiranes
    • Nucleophilic ring-opening with 1H-1,2,4-triazole in presence of base
  • Advantages: Allows structural diversification and access to fungicidal analogues
  • Reference: European Patent EP 3696165 A1.

Electrochemical Cycloaddition Approach

An emerging green methodology involves electrochemical cycloaddition of hydrazones with cyanamides to form substituted 5-amine-1,2,4-triazoles. Although this method is more general, it can be adapted for trifluoromethyl-substituted phenyl hydrazones to yield the target triazole.

  • Features:
    • Electrochemical oxidation as the driving force
    • Mild conditions without external oxidants
    • Good functional group tolerance
  • Procedure: Synthesis of hydrazones from arylaldehydes and phenylhydrazine, followed by electrochemical cyclization with cyanamide.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
[3 + 2]-Cycloaddition (Nitrile Imines) Hydrazonyl chlorides, trifluoroacetaldehyde oximes CH₂Cl₂, NEt₃, rt, 12 h Up to 49% Regioselective, mild, scalable Moderate yield
One-Pot Amidines & Hydrazides Amidines, hydrazides, K₂CO₃ Methanol, reflux or 50°C 83–95% High yield, green chemistry Requires base-sensitive substrates
Sulfur-Mediated Oxidative Cyclization Aliphatic amines, trifluoroacetimidohydrazides, S DMF, 80°C, 12 h Medium to good Metal-free, broad substrate scope Limited to certain amines
Multi-Step via Phenoxyphenyl Ketones Halophenoxy benzonitriles, organometallics, triazole Multi-step, various solvents Not specified Industrial scale, fungicidal analogues Multi-step, complex
Electrochemical Cycloaddition Hydrazones, cyanamide Electrochemical cell, mild conditions Variable Green, no external oxidants Requires electrochemical setup

Mechanistic Insights and Reaction Notes

  • The [3 + 2]-cycloaddition proceeds via in situ generation of nitrile imines, which react with trifluoroacetaldehyde oxime derivatives to form the triazole ring with high regioselectivity.
  • One-pot amidine-hydrazide methods rely on nucleophilic attack and cyclization facilitated by base, often under solvent reflux conditions.
  • Elemental sulfur acts as an oxidant in the oxidative cyclization, enabling ring closure without metal catalysts.
  • The multi-step industrial process emphasizes the importance of halogenated intermediates and organometallic reagents for structural elaboration before triazole ring formation.
  • Electrochemical methods provide a sustainable alternative by using electric current to induce cyclization without chemical oxidants.

Chemical Reactions Analysis

Types of Reactions

5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of agrochemicals and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The trifluoromethyl substituent distinguishes 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole from analogs with other substituents. Key structural and physicochemical differences are summarized in Table 1.

Compound Substituents Molecular Weight Key Properties
This compound 2-(Trifluoromethyl)phenyl at C5 377.748 High lipophilicity, metabolic stability
3-Amino-5-[2-(phenylthio)phenyl]-4H-1,2,4-triazole Phenylthio group at C5 ~310 (estimated) Weak anticonvulsant activity
5-[3-(3-Chloro-5-(trifluoromethyl)phenyl)-...] Chloro-trifluoromethylphenyl at C5 457.0492 Fluorinated herbicidal activity
1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2...] Chlorophenyl and propynyloxy groups 377.748 Pesticidal potential

Key Observations :

  • The trifluoromethyl group increases molecular weight and lipophilicity compared to phenylthio analogs, enhancing membrane permeability .
  • Chlorine or fluorinated substituents (e.g., in ) improve pesticidal and herbicidal activities due to electronegativity and stability .

Comparison :

  • Fluorinated derivatives (e.g., the target compound) often require specialized reagents (e.g., LiBr, fluorinated aryl halides) for efficient synthesis .
  • Non-fluorinated analogs (e.g., phenylthio derivatives) use simpler catalysts like InCl₃ or NaOH .
Anticonvulsant and Muscle Relaxant Activity
  • Phenylthio Analogs: Weak anticonvulsant activity (PTZ test) but notable muscle relaxant effects (rotarod test) comparable to diazepam .
Herbicidal Activity
  • Target Compound: Not explicitly tested, but trifluoromethyl-substituted triazole-pyrimidine hybrids () exhibit potent herbicidal activity. For example, 2-alkylthio-5-triazolylpyrimidines inhibit weed growth at 50–100 ppm .
  • Non-Fluorinated Analogs: Lower activity; e.g., 5-aryl-3-triazolylpyrimidines require higher concentrations (200–500 ppm) for similar effects .
Antimicrobial Activity
  • Target Compound : Unreported, but triazole-Schiff base hybrids (e.g., ) show 58–72% inhibition against plant pathogens at 50 μg/mL .
  • Fluorinated Derivatives : Enhanced activity due to trifluoromethyl’s electron-withdrawing effects, improving target binding .

Biological Activity

The compound 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, particularly its antifungal and anticancer properties, as well as its mechanisms of action.

This compound has the following chemical structure:

  • Molecular Formula : C9H6F3N3
  • Molecular Weight : 219.16 g/mol

This compound features a trifluoromethyl group, which is known to enhance biological activity by affecting the electronic properties and lipophilicity of the molecule.

Antifungal Activity

  • Mechanism of Action :
    • Triazoles primarily exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase , a key component in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
  • Efficacy Against Fungal Strains :
    • In vitro studies have demonstrated that various triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.01560.0156 to 2.0μg/mL2.0\,\mu g/mL .
  • Case Study :
    • A recent study synthesized several triazole derivatives and evaluated their antifungal activities. Among these, compounds with a trifluoromethyl substituent displayed enhanced efficacy against fluconazole-resistant strains of Candida albicans, indicating potential for treating systemic mycoses in immunocompromised patients .

Anticancer Activity

  • Cytotoxicity :
    • Preliminary evaluations of cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 and PC3) indicated that triazole derivatives exhibited IC50 values greater than 100μM100\,\mu M, suggesting low toxicity towards normal cells while retaining anticancer potential .
  • Mechanisms of Action :
    • The biological activity of triazoles can also involve modulation of various signaling pathways related to apoptosis and cell proliferation. For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins .
  • Research Findings :
    • In a study focusing on the synthesis and evaluation of new triazole derivatives, certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntifungalCandida albicans0.0156 - 2.0 μg/mL
AntifungalAspergillus fumigatusNot specified
CytotoxicityMDA-MB-231>100 μM
CytotoxicityPC3>100 μM

Q & A

Q. What are the standard synthetic routes for 5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole derivatives?

The synthesis typically involves cyclocondensation reactions of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl-containing precursors. For example, derivatives can be synthesized by reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions, followed by recrystallization to purify the product. Structural confirmation is achieved via elemental analysis, IR spectroscopy, and chromatographic methods to verify purity . Modifications, such as introducing metal ions (e.g., Cu(II), Zn(II)), are performed by reacting the thioacetic acid intermediates with metal sulfates in ethanol .

Q. How is the structural integrity of synthesized triazole derivatives validated?

A combination of techniques is used:

  • Elemental analysis to confirm empirical formulas.
  • IR spectroscopy to identify functional groups (e.g., S-H stretches at 2550–2600 cm⁻¹ for thiols, C=O stretches for carbonyl groups).
  • Thin-layer chromatography (TLC) to assess purity and individuality . Advanced studies may include ¹H/¹³C NMR and X-ray crystallography for unambiguous structural elucidation, as demonstrated in similar triazole-thione derivatives .

Q. What pharmacological targets are associated with this compound class?

Triazole derivatives are investigated as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, with substituents like methylsulfonyl or fluorophenyl groups enhancing selectivity . They also show potential as carbonic anhydrase inhibitors (e.g., CAH1, CAH2 isoforms) and metabotropic glutamate receptor (mGluR5) ligands , depending on functional group modifications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazole derivatives?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
  • Catalyst use : Copper(I) catalysts improve azide-alkyne cycloaddition (e.g., "click chemistry") for triazole formation .
  • Temperature control : Reflux conditions (80–100°C) are critical for cyclization steps . Statistical tools like error propagation analysis (e.g., Monte Carlo simulations) can quantify uncertainties in yield calculations .

Q. How to address contradictory data in pharmacological activity studies?

Contradictions often arise from substituent effects or assay variability. For example:

  • COX-2 inhibition : Methylsulfonyl groups at the 5-position enhance activity, while nitro groups may reduce solubility, leading to false negatives in vitro .
  • Toxicity vs. efficacy : Use QSAR models to correlate logP values with membrane permeability and toxicity thresholds. Adjust halogenation (e.g., fluorine substitution) to balance lipophilicity and metabolic stability .

Q. What computational methods predict binding affinities of triazole derivatives?

  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with COX-2 or carbonic anhydrase active sites. For instance, docking studies of 9c (a triazole-thiadiazole hybrid) revealed hydrogen bonding with Arg120 and Tyr355 in COX-2 .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) in crystal structures, guiding rational design .

Q. How do structural modifications influence biological activity?

  • Trifluoromethyl groups : Enhance metabolic stability and binding via hydrophobic interactions.
  • Thioether linkages : Improve metal chelation (e.g., Zn²⁺ in enzyme active sites) .
  • Heterocyclic hybrids : Combining triazole with thiadiazole or benzimidazole moieties broadens target selectivity (e.g., dual COX-2/mGluR5 inhibition) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing spectroscopic data?

  • Principal Component Analysis (PCA) to cluster IR/NMR spectra and identify outlier batches.
  • Chi-squared tests to validate elemental analysis results against theoretical compositions .

Q. How to design SAR studies for triazole derivatives?

  • Stepwise substitution : Systematically vary R-groups (e.g., alkyl, aryl, halogen) at positions 1, 3, and 5 of the triazole core.
  • Free-Wilson analysis to deconvolute substituent contributions to activity .

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